N-Ethyl-3-(1H-imidazol-5-yl)acrylamide

Medicinal Chemistry Lipophilicity Optimization ADME Prediction

N-Ethyl-3-(1H-imidazol-5-yl)acrylamide (CAS 952733-18-5) is a low-molecular-weight (165.19 g/mol) research chemical that merges a 1H-imidazol-5-yl ring with an (E)-configured N-ethylacrylamide moiety. This dual-functionality structure presents both a metal-coordinating heterocycle and a reactive Michael acceptor, making it a candidate for use as a functional monomer or a covalent probe intermediate.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
Cat. No. B12821238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-3-(1H-imidazol-5-yl)acrylamide
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCCNC(=O)C=CC1=CN=CN1
InChIInChI=1S/C8H11N3O/c1-2-10-8(12)4-3-7-5-9-6-11-7/h3-6H,2H2,1H3,(H,9,11)(H,10,12)/b4-3+
InChIKeyWZRGXWWOSLLPHF-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-3-(1H-imidazol-5-yl)acrylamide: A Specialized Imidazole-Acrylamide Building Block for Research and Development


N-Ethyl-3-(1H-imidazol-5-yl)acrylamide (CAS 952733-18-5) is a low-molecular-weight (165.19 g/mol) research chemical that merges a 1H-imidazol-5-yl ring with an (E)-configured N-ethylacrylamide moiety [1]. This dual-functionality structure presents both a metal-coordinating heterocycle and a reactive Michael acceptor, making it a candidate for use as a functional monomer or a covalent probe intermediate [2]. Its computed physical-chemical profile, including a balanced XLogP3 of 0.2 and a topological polar surface area (TPSA) of 57.8 Ų, positions it as a compact, moderately polar scaffold with fine-tuned properties relative to other N-alkyl analogs in the same series [1].

Why Generic N-Alkyl Imidazole Acrylamide Analogs Cannot Substitute for N-Ethyl-3-(1H-imidazol-5-yl)acrylamide


Seemingly minor structural variations in N-alkyl imidazole-acrylamide conjugates lead to quantifiable differences in key molecular properties that govern their application potential [1]. The (E)-stereochemistry of the acrylamide double bond is critical for the geometry of covalent binding interactions, and the specific N-ethyl substitution directly impacts the molecule's lipophilicity and steric profile, differentiating it from N-H, N-methyl, or bulkier N-alkyl analogs [2]. Substituting a generic in-class compound without considering these precise property measurements can lead to failed polymerization kinetics, altered target binding, or undesirable solubility and permeability profiles, as detailed in the quantitative evidence below [1].

Quantitative Differentiation of N-Ethyl-3-(1H-imidazol-5-yl)acrylamide Against Its Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: N-Ethyl vs. N-Methyl Analog

The N-ethyl substitution provides a distinct lipophilicity advantage over the N-methyl analog. The computed XLogP3 for N-Ethyl-3-(1H-imidazol-5-yl)acrylamide is 0.2, compared to -0.2 for the N-methyl analog 3-(1H-imidazol-5-yl)-N-methylacrylamide [1][2]. This 0.4 log unit increase is significant for membrane permeability and target residency, as it moves the compound's partition coefficient closer to the optimal range (XLogP 1-3) for passive cellular permeability often sought in probe and lead-like molecules.

Medicinal Chemistry Lipophilicity Optimization ADME Prediction

Molecular Flexibility Analysis: Rotatable Bond Count and Conformational Entropy

The target compound possesses 3 rotatable bonds, compared to only 2 for the N-methyl analog [1][2]. This additional degree of freedom arises from the ethyl amide side chain and provides greater conformational flexibility. In the context of polymer design, this increased flexibility can translate to a lower glass transition temperature (Tg) in homopolymers or copolymers. For a covalent inhibitor or probe, this allows for a broader sampling of binding conformations, potentially enabling better accommodation within a target protein's binding pocket compared to the more rigid N-methyl scaffold.

Polymer Chemistry Ligand Design Physicochemical Property Optimization

Conserved Key Interaction Anchors: Hydrogen Bond Donor/Acceptor Count and TPSA

The core imidazole-acrylamide scaffold provides a consistent set of hydrogen bonding and polarity features crucial for target interaction. N-Ethyl-3-(1H-imidazol-5-yl)acrylamide and its N-methyl analog share an identical Hydrogen Bond Donor Count (2), Hydrogen Bond Acceptor Count (2), and Topological Polar Surface Area (57.8 Ų) [1][2]. This demonstrates that the N-ethyl modification does not disrupt the fundamental polar interactions of the pharmacophore. The compound retains the metal-chelating ability of the imidazole and the hydrogen-bonding character of the amide while modulating lipophilicity and flexibility through the distal alkyl group, a key concept in rational compound selection.

Target Engagement Molecular Recognition Pharmacophore Modeling

(E)-Stereochemistry Confirmed for Biological and Polymer Applications

The definitive (E)-configuration of the acrylamide double bond is a critical quality attribute, explicitly named in its IUPAC designation as (2E)-N-ethyl-3-(1H-imidazol-5-yl)prop-2-enamide [1]. This contrasts with (Z)-isomers of related urocanamides, which are known to form unique intramolecular hydrogen bonds that alter their chemical behavior and photoisomerization efficiency [2]. The (E)-isomer is the thermodynamically stable form and ensures the reactive Michael acceptor is in the correct geometry for target engagement in a biological context or for predictable reactivity ratios in copolymerization.

Stereochemistry Covalent Inhibition Material Science

Optimal Application Scenarios for N-Ethyl-3-(1H-imidazol-5-yl)acrylamide Based on Differentiated Properties


Design of Membrane-Permeable Covalent Probes

The compound's quantitatively higher XLogP3 (0.2 vs. -0.2) compared to the N-methyl analog makes it a superior starting scaffold for designing cell-permeable, targeted covalent inhibitors (e.g., kinase probes) [1]. The balanced lipophilicity profile is more aligned with achieving passive membrane diffusion, a common bottleneck in probe development.

Synthesis of Flexible Functional Copolymers

Leveraging its three rotatable bonds—one more than the N-methyl variant—this monomer is ideal for introducing imidazole functionality into copolymer backbones without excessively rigidifying the polymer chain [1]. This can be crucial in applications requiring flexible materials, such as hydrogels for metal-chelation or ionic conductivity membranes.

Metal-Coordination Polymer Networks

The imidazole ring is a well-known ligand for transition metals like Zn²⁺ and Cu²⁺, while the acrylamide group allows for radical polymerization [2]. N-Ethyl-3-(1H-imidazol-5-yl)acrylamide can therefore be used to create polymer-metal hybrid materials for catalysis or sensing, where the (E)-acrylamide geometry ensures consistent network formation.

Quote Request

Request a Quote for N-Ethyl-3-(1H-imidazol-5-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.